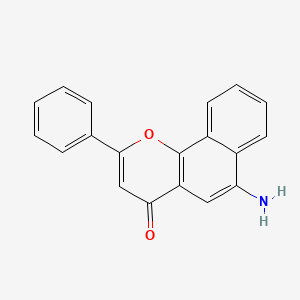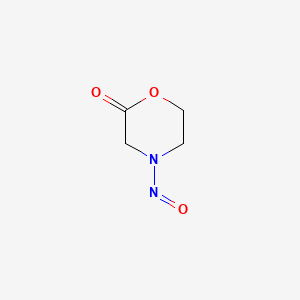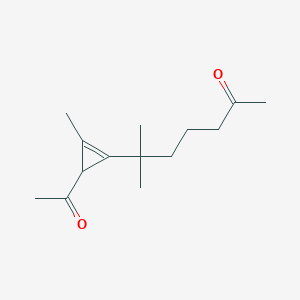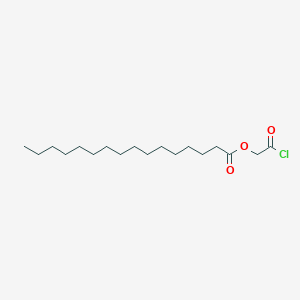
2-Chloro-2-oxoethyl hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-oxoethyl hexadecanoate is an organic compound with the molecular formula C18H33ClO3 It is an ester derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a chloro and oxo group attached to the ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-2-oxoethyl hexadecanoate can be synthesized through the esterification of hexadecanoic acid with 2-chloro-2-oxoethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-oxoethyl hexadecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecanoic acid and 2-chloro-2-oxoethanol.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products such as 2-azido-2-oxoethyl hexadecanoate, 2-thiocyanato-2-oxoethyl hexadecanoate, or 2-methoxy-2-oxoethyl hexadecanoate.
Hydrolysis: Hexadecanoic acid and 2-chloro-2-oxoethanol.
Reduction: 2-Hydroxyethyl hexadecanoate.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-oxoethyl hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying esterification and nucleophilic substitution reactions.
Biology: Investigated for its potential effects on biological systems, including its role in lipid metabolism and cell signaling pathways.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-oxoethyl hexadecanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound can undergo hydrolysis to release hexadecanoic acid, which can then participate in lipid metabolism.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of new compounds with different biological activities.
Reduction: The oxo group can be reduced to a hydroxyl group, altering the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2-oxoethyl hexadecanoate can be compared with other similar compounds such as:
2-Chloro-2-oxoethyl acetate: Similar in structure but with an acetate group instead of a hexadecanoate group. It is used in different applications due to its shorter carbon chain.
2-Bromo-2-oxoethyl hexadecanoate: Similar in structure but with a bromo group instead of a chloro group. It may exhibit different reactivity and biological effects due to the different halogen atom.
2-Hydroxyethyl hexadecanoate: Lacks the chloro and oxo groups, making it less reactive in nucleophilic substitution and reduction reactions.
Eigenschaften
CAS-Nummer |
72823-47-3 |
|---|---|
Molekularformel |
C18H33ClO3 |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
(2-chloro-2-oxoethyl) hexadecanoate |
InChI |
InChI=1S/C18H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)22-16-17(19)20/h2-16H2,1H3 |
InChI-Schlüssel |
GHBQHVCWQSBDTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
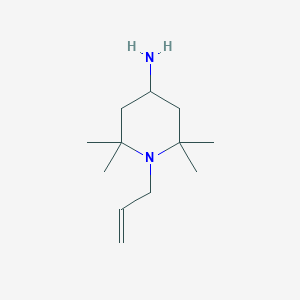

![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)



